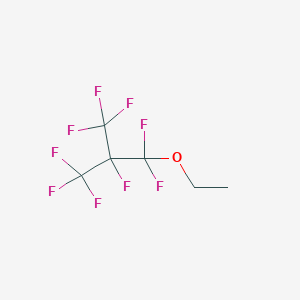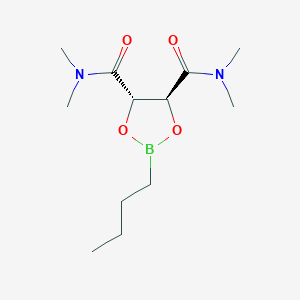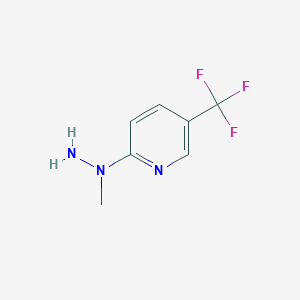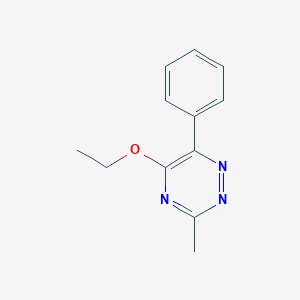
5-Ethoxy-3-methyl-6-phenyl-1,2,4-triazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Ethoxy-3-methyl-6-phenyl-1,2,4-triazine, also known as MET or Metribuzin, is a herbicide that has been widely used in agriculture to control weeds. It belongs to the class of triazine herbicides, which are known for their selective action against broadleaf weeds and grasses. MET has been used extensively in the United States, Europe, and Asia for over 50 years, and its effectiveness in controlling weeds has made it a popular choice among farmers.
Mecanismo De Acción
5-Ethoxy-3-methyl-6-phenyl-1,2,4-triazine works by inhibiting the photosynthesis process in plants, which ultimately leads to their death. It does this by binding to the D1 protein in the photosystem II complex, which is responsible for the light-dependent reactions of photosynthesis. This binding prevents the transfer of electrons from water to plastoquinone, which disrupts the electron transport chain and ultimately leads to the production of reactive oxygen species that damage the plant cells.
Efectos Bioquímicos Y Fisiológicos
5-Ethoxy-3-methyl-6-phenyl-1,2,4-triazine has been shown to have a wide range of biochemical and physiological effects on plants. It has been shown to inhibit the synthesis of chlorophyll, carotenoids, and other pigments that are essential for photosynthesis. It also disrupts the synthesis of nucleic acids and proteins, which are necessary for plant growth and development. In addition, 5-Ethoxy-3-methyl-6-phenyl-1,2,4-triazine has been shown to induce oxidative stress in plants, which can lead to cell death.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
5-Ethoxy-3-methyl-6-phenyl-1,2,4-triazine has several advantages for use in lab experiments. It is relatively inexpensive and readily available, which makes it a popular choice for researchers. It is also highly selective in its action against weeds, which allows for precise control of experimental conditions. However, 5-Ethoxy-3-methyl-6-phenyl-1,2,4-triazine also has several limitations, including its potential for environmental contamination and its toxicity to non-target organisms. These factors must be carefully considered when designing experiments using 5-Ethoxy-3-methyl-6-phenyl-1,2,4-triazine.
Direcciones Futuras
There are several areas of future research that could benefit from further study of 5-Ethoxy-3-methyl-6-phenyl-1,2,4-triazine. One area of interest is the development of new methods for synthesizing 5-Ethoxy-3-methyl-6-phenyl-1,2,4-triazine that are more efficient and environmentally friendly. Another area of interest is the investigation of the impact of 5-Ethoxy-3-methyl-6-phenyl-1,2,4-triazine on soil microbial communities and other non-target organisms. Finally, there is a need for further research into the potential use of 5-Ethoxy-3-methyl-6-phenyl-1,2,4-triazine in combination with other herbicides to improve weed control and reduce the risk of herbicide resistance.
Métodos De Síntesis
5-Ethoxy-3-methyl-6-phenyl-1,2,4-triazine can be synthesized through various methods, including condensation of 2-amino-4,6-dimethylpyrimidine with ethyl chloroacetate, followed by cyclization with phenylhydrazine. Another method involves the reaction of 2-amino-4,6-dimethylpyrimidine with ethyl chloroformate, followed by reaction with phenylhydrazine. The synthesis of 5-Ethoxy-3-methyl-6-phenyl-1,2,4-triazine is a complex process that requires careful control of reaction conditions to obtain high yields of the desired product.
Aplicaciones Científicas De Investigación
5-Ethoxy-3-methyl-6-phenyl-1,2,4-triazine has been extensively studied for its herbicidal properties and its impact on the environment. It has been shown to effectively control a wide range of weeds, including annual grasses and broadleaf weeds. 5-Ethoxy-3-methyl-6-phenyl-1,2,4-triazine is also known for its low toxicity to mammals and its relatively short half-life in soil, which makes it an attractive option for weed control in agriculture.
Propiedades
Número CAS |
190711-27-4 |
|---|---|
Nombre del producto |
5-Ethoxy-3-methyl-6-phenyl-1,2,4-triazine |
Fórmula molecular |
C12H13N3O |
Peso molecular |
215.25 g/mol |
Nombre IUPAC |
5-ethoxy-3-methyl-6-phenyl-1,2,4-triazine |
InChI |
InChI=1S/C12H13N3O/c1-3-16-12-11(15-14-9(2)13-12)10-7-5-4-6-8-10/h4-8H,3H2,1-2H3 |
Clave InChI |
NEPOYNZOOYROQI-UHFFFAOYSA-N |
SMILES |
CCOC1=C(N=NC(=N1)C)C2=CC=CC=C2 |
SMILES canónico |
CCOC1=C(N=NC(=N1)C)C2=CC=CC=C2 |
Sinónimos |
1,2,4-Triazine,5-ethoxy-3-methyl-6-phenyl-(9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-[3-(dimethylaminodiazenyl)phenyl]-2-piperidin-1-ylacetamide](/img/structure/B64849.png)
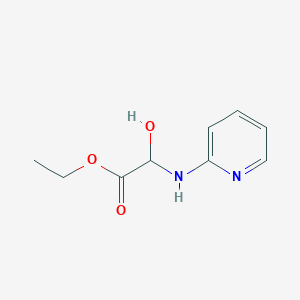
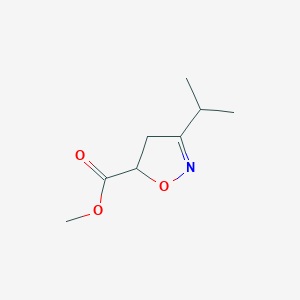
![3-Isopropylfuro[2,3-b]pyridine](/img/structure/B64855.png)
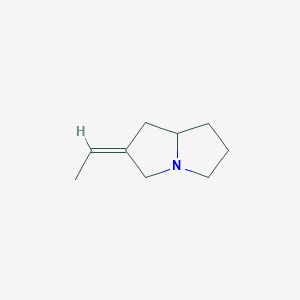
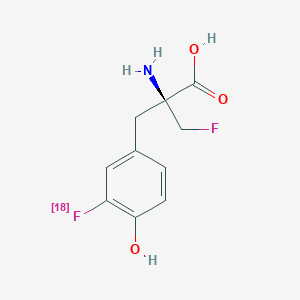
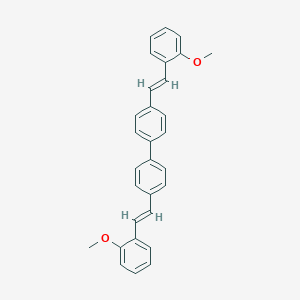
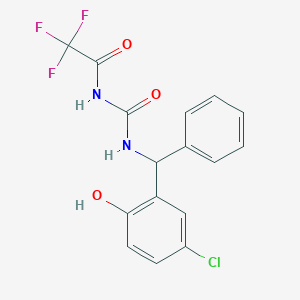
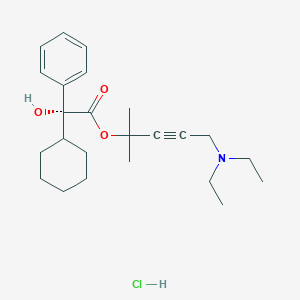
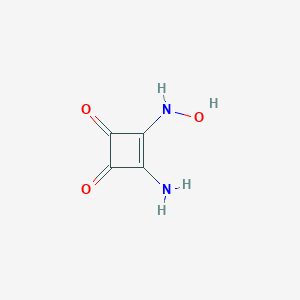
![Ethyl 4-oxo-3-(propylthio)-4,5,6,7-tetrahydrobenzo[c]thiophene-1-carboxylate](/img/structure/B64873.png)
